

# Application Notes and Protocols: Novel Object Recognition Test with PF-06827443

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## Compound of Interest

Compound Name: PF-06827443

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## Introduction

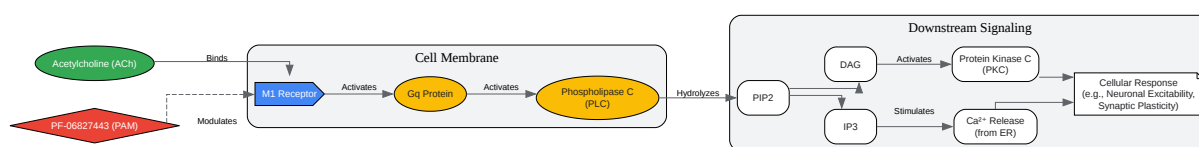
The Novel Object Recognition (NOR) test is a widely used behavioral assay to evaluate learning and memory, particularly recognition memory, in rodents.[1][2] This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[3][4] The NOR task is valuable for studying the effects of drugs, genetic modifications, or brain lesions on cognitive function.[1]

This document provides a detailed protocol for conducting the NOR test in conjunction with the administration of **PF-06827443**, a potent and selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM).[5] **PF-06827443** enhances the signaling of the M1 receptor, which is implicated in cognitive processes, making it a compound of interest for potential cognitive-enhancing therapies.[6][7] However, it is also noted to have intrinsic agonist activity and can induce convulsions at high doses, necessitating careful dose-response studies.[6]

These application notes offer a standardized procedure to assess the potential cognitive-enhancing effects of **PF-06827443**.

## Signaling Pathway of M1 Receptor and Modulation by PF-06827443

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neuronal signaling and cognitive functions. Upon binding of the endogenous ligand, acetylcholine (ACh), the M1 receptor activates a signaling cascade that leads to various cellular responses. **PF-06827443**, as a positive allosteric modulator, binds to a site on the receptor distinct from the ACh binding site. This binding potentiates the receptor's response to ACh, thereby amplifying the downstream signaling.



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**Figure 1:** M1 Receptor Signaling Pathway and PAM Modulation.

## Experimental Protocol

This protocol is designed for use with adult male C57BL/6J mice. All procedures should be conducted in accordance with institutional animal care and use committee guidelines.

### 1. Materials and Apparatus

- Test Arena: A square open-field box (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material for easy cleaning.[8]
- Objects: Two sets of three identical objects. The objects should be heavy enough that the mice cannot move them and should be made of a material that is easy to clean (e.g., glass, metal, or hard plastic). The objects within a set should be identical, but different sets should be distinct in shape, color, and texture.[2]
- Animal Subjects: Adult male C57BL/6J mice (8-12 weeks old).

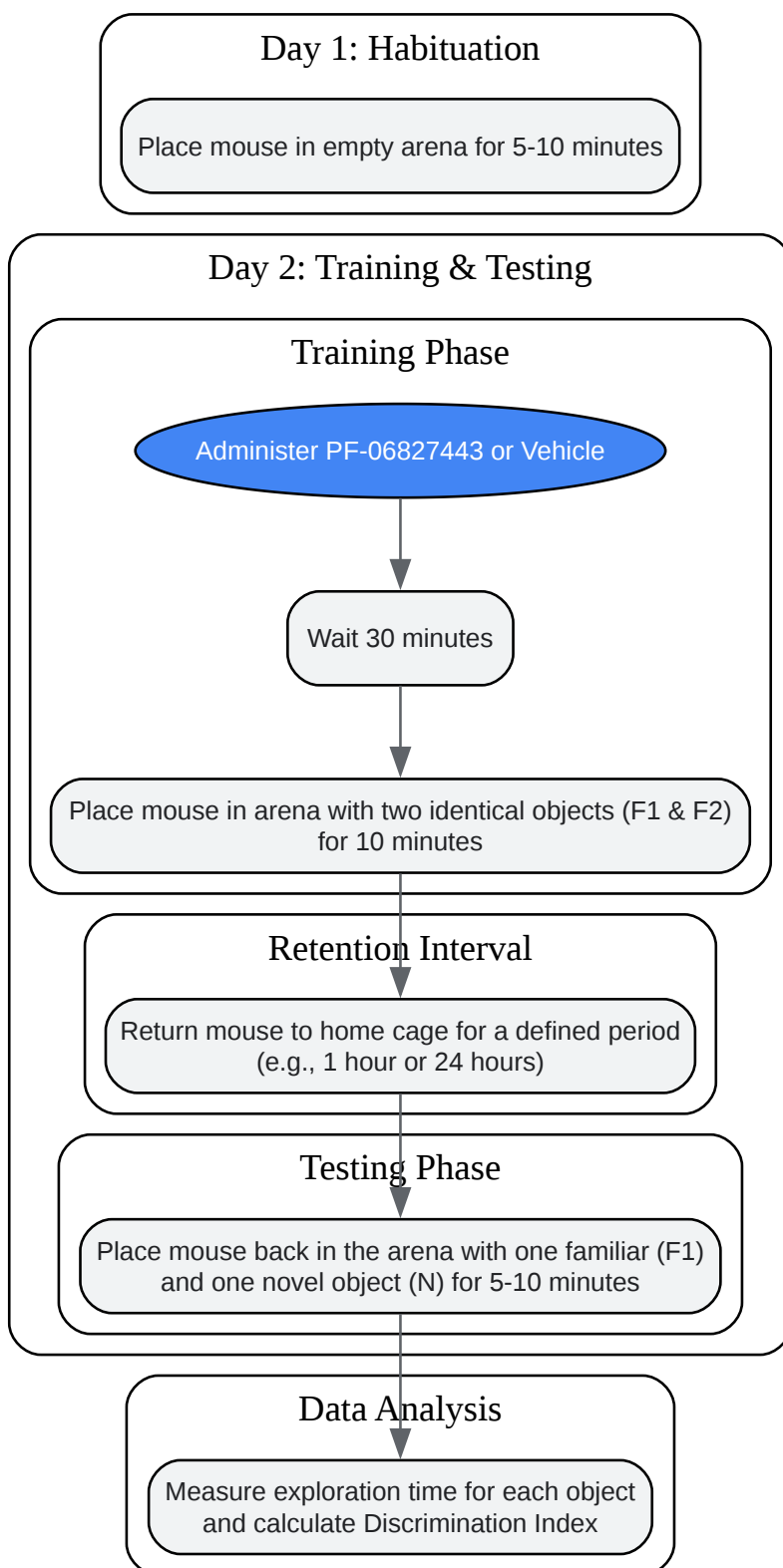
- **PF-06827443**: To be dissolved in a suitable vehicle (e.g., 10% Tween 80 in sterile saline).
- Video Recording and Analysis System: A camera mounted above the arena to record the sessions and software for tracking the animal's movement and interaction with the objects.

## 2. **PF-06827443** Preparation and Administration

- Prepare a stock solution of **PF-06827443** and dilute it to the desired concentrations on the day of the experiment.
- Administer **PF-06827443** or the vehicle via the desired route (e.g., intraperitoneal injection) at a specific time point before the training session (e.g., 30 minutes prior).
- Dose selection should be based on preliminary studies to determine a range that does not cause significant motor side effects or convulsions.<sup>[6]</sup>

## 3. Experimental Procedure

The NOR test consists of three phases: habituation, training (familiarization), and testing.<sup>[1][2]</sup>



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**Figure 2:** Experimental Workflow for the NOR Test with **PF-06827443**.

### 3.1. Habituation (Day 1)

- Handle the mice for a few minutes each day for 3-5 days leading up to the experiment to acclimate them to the experimenter.
- On the day of habituation, place each mouse individually into the empty test arena and allow it to explore freely for 5-10 minutes.[\[8\]](#)
- After the habituation session, return the mouse to its home cage.
- Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.[\[8\]](#)

### 3.2. Training (Familiarization) (Day 2)

- Administer the predetermined dose of **PF-06827443** or the vehicle solution to the mice.
- After the appropriate pre-treatment time (e.g., 30 minutes), place two identical objects (F1 and F2) in opposite corners of the arena.
- Place the mouse in the center of the arena and allow it to explore the objects for a 10-minute training session.
- Record the session using the video system.
- At the end of the session, return the mouse to its home cage.
- Clean the arena and the objects thoroughly.

### 3.3. Testing (Day 2 or 3)

- The testing phase can be conducted after a short-term (e.g., 1 hour) or long-term (e.g., 24 hours) retention interval.[\[9\]](#)
- Replace one of the familiar objects with a new, novel object (N). The position of the novel object should be counterbalanced across animals.
- Place the mouse back into the arena and allow it to explore for 5-10 minutes.

- Record the session.
- Return the mouse to its home cage.
- Clean the arena and objects thoroughly.

#### 4. Data Analysis

- Manually or using automated software, score the amount of time the mouse spends exploring each object during the training and testing phases. Exploration is typically defined as sniffing or touching the object with the nose while the head is oriented towards the object.
- Calculate the Discrimination Index (DI) for the testing phase using the following formula:

$$\text{DI} = (\text{Time exploring Novel Object} - \text{Time exploring Familiar Object}) / (\text{Total time exploring both objects})$$

- A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one. A DI of 0 suggests no preference, which may indicate a memory deficit.
- Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the DI between the different treatment groups.

## Hypothetical Data Presentation

The following table presents hypothetical data from a study investigating the effects of two different doses of **PF-06827443** on long-term recognition memory (24-hour retention interval).

Treatment Group	N	Exploration Time - Familiar Object (s) (Mean $\pm$ SEM)	Exploration Time - Novel Object (s) (Mean $\pm$ SEM)	Discrimination Index (DI) (Mean $\pm$ SEM)
Vehicle	10	15.2 $\pm$ 1.8	16.5 $\pm$ 2.1	0.04 $\pm$ 0.05
PF-06827443 (0.1 mg/kg)	10	12.8 $\pm$ 1.5	25.3 $\pm$ 2.5	0.33 $\pm$ 0.06*
PF-06827443 (0.3 mg/kg)	10	11.5 $\pm$ 1.3	28.9 $\pm$ 2.8	0.43 $\pm$ 0.07**

\*p < 0.05, \*\*p < 0.01 compared to Vehicle group.

In this hypothetical dataset, the vehicle-treated animals show a low Discrimination Index, suggesting poor memory for the familiar object after 24 hours. In contrast, both doses of **PF-06827443** significantly increased the Discrimination Index, indicating enhanced recognition memory.

## Conclusion

The Novel Object Recognition test is a robust and reliable method for assessing recognition memory in rodents. When combined with the administration of pharmacological compounds like **PF-06827443**, it can provide valuable insights into the potential cognitive-enhancing effects of novel therapeutics. Careful experimental design, including appropriate habituation, counterbalancing of objects and treatments, and rigorous data analysis, is crucial for obtaining meaningful and reproducible results. The protocol and hypothetical data presented here provide a framework for researchers to design and conduct their own studies investigating the effects of **PF-06827443** and other M1 receptor modulators on cognitive function.

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